

Quantifying glycine turnover rates using primed, constant infusions of (¹³C₂,¹⁵N)Glycine

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Compound of Interest

Compound Name: (¹³C₂,¹⁵N)Glycine

Cat. No.: B136935

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Application Notes: Quantifying Whole-Body Glycine Turnover

Introduction

Glycine is a non-essential amino acid central to numerous metabolic processes, including protein and purine synthesis, one-carbon metabolism, and the production of glutathione, an essential antioxidant.[1][2] Understanding the dynamics of glycine metabolism is crucial for research in nutrition, metabolic disorders, and drug development. The primed, constant infusion of stable isotope-labeled glycine, specifically (¹³C₂,¹⁵N)Glycine or its variants like [1,2-¹³C₂]glycine, coupled with mass spectrometry, provides a powerful and precise method for quantifying whole-body glycine turnover rates (flux) *in vivo*.[3][4]

Principle of the Method

The technique is based on the tracer dilution principle.[5] A known amount of a stable, non-radioactive isotope-labeled version of glycine (the "tracer") is introduced into the body. This tracer mixes with the body's natural, unlabeled glycine (the "tracee"). By measuring the extent to which the tracer is diluted by the tracee in blood plasma at a steady state, one can calculate the rate at which endogenous glycine is appearing in the plasma pool. This is known as the Rate of Appearance (Ra) or flux.[5]

A "priming dose" is administered at the beginning of the infusion to rapidly bring the tracer concentration in the plasma to a steady-state level, significantly reducing the time required to reach isotopic equilibrium.^[5] This is followed by a continuous infusion at a lower rate to maintain this steady state. Blood samples are collected over time, and the isotopic enrichment of glycine in the plasma is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[6]

Applications

- Nutritional Science: Assessing the impact of dietary interventions on glycine metabolism and requirements.^[1]
- Metabolic Diseases: Investigating alterations in glycine flux in conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease, where circulating glycine levels are often perturbed.^[2]
- Drug Development: Evaluating the pharmacodynamic effects of new therapeutic agents on amino acid metabolism.
- One-Carbon Metabolism: Quantifying the partitioning of glycine into critical pathways, such as its conversion to serine via serine hydroxymethyltransferase (SHMT) or its catabolism by the glycine cleavage system (GCS).^[3]
- Antioxidant Function: Studying the rate of glutathione synthesis, for which glycine is a precursor.^[7]

Quantitative Data Summary

The following table summarizes representative glycine turnover rates obtained using stable isotope tracer infusions in healthy human subjects under different physiological conditions.

Study Population	Condition	Glycine Turnover Rate (Flux)	Reference
Healthy Young Volunteers	Fed State	$463 \pm 55 \mu\text{mol}\cdot\text{kg}^{-1}\cdot\text{h}^{-1}$	[3]
Healthy Adults	Post-absorptive (Fasting)	$\sim 240 \mu\text{mol}\cdot\text{kg}^{-1}\cdot\text{h}^{-1}$	[1]
Healthy Adults	Post-absorptive (Fasting)	Glycine-to-Serine Flux: $193 \pm 28 \mu\text{mol}\cdot\text{kg}^{-1}\cdot\text{h}^{-1}$	[3]
Healthy Adults	Post-absorptive (Fasting)	Glycine Decarboxylation: $190 \pm 41 \mu\text{mol}\cdot\text{kg}^{-1}\cdot\text{h}^{-1}$	[3]

Protocols

Protocol 1: In Vivo Primed, Constant Infusion of $[1,2\text{-}^{13}\text{C}_2]\text{Glycine}$

This protocol details the procedure for quantifying whole-body glycine flux in human subjects.

1. Subject Preparation:

- Subjects should fast overnight (for post-absorptive state studies).[1]
- On the morning of the study, insert two intravenous catheters into contralateral arm veins: one for tracer infusion and the other for blood sampling.[1]
- Collect a baseline blood sample to determine natural background isotopic enrichment.[1]

2. Tracer Preparation and Infusion:

- Prepare a sterile solution of $[1,2\text{-}^{13}\text{C}_2]\text{Glycine}$ in 0.9% saline. The exact concentration will depend on the infusion pump and desired infusion rate.
- Priming Dose: Administer a priming bolus to rapidly achieve isotopic steady state. A typical priming dose is equivalent to the amount that will be infused over 60-90 minutes. For an infusion of $\sim 9.26 \mu\text{mol}\cdot\text{kg}^{-1}\cdot\text{h}^{-1}$, the priming dose would be approximately 9.26 $\mu\text{mol}/\text{kg}$ delivered over 5 minutes.[1]

- Constant Infusion: Immediately following the prime, begin a constant infusion using a calibrated syringe pump. A typical infusion rate is $9.26 \text{ }\mu\text{mol}\cdot\text{kg}^{-1}\cdot\text{h}^{-1}$.^[3] The total infusion duration is typically 6-9 hours to ensure a stable isotopic plateau.^[1]

3. Blood Sampling:

- Collect blood samples into EDTA-containing tubes at regular intervals.
- A suggested schedule is at 0, 30, 60, 90, 120, 150, 180 minutes, and then hourly until the end of the infusion.^[1]
- Immediately place samples on ice and centrifuge within 15-30 minutes at $1500 \times g$ for 10 minutes at 4°C to separate plasma.^[1]
- Store plasma aliquots at -80°C until analysis.

Protocol 2: Sample Analysis by GC-MS

1. Sample Preparation and Derivatization:

- Thaw plasma samples. To deproteinize, add a known volume of an internal standard (e.g., ^{15}N -Glycine) and an equal volume of 15% sulfosalicylic acid. Vortex and centrifuge.
- Isolate amino acids from the supernatant using cation-exchange chromatography.
- Evaporate the amino acid eluate to dryness under nitrogen.
- Derivatize the dried amino acids to make them volatile for GC analysis. A common method is to create N-tert-butyldimethylsilyl (t-BDMS) derivatives.

2. GC-MS Analysis:

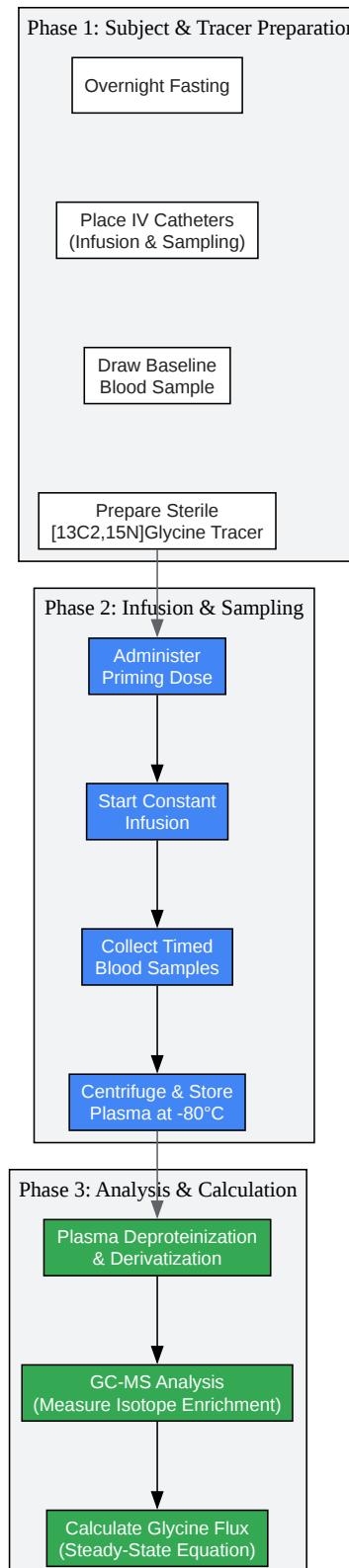
- Perform analysis on a GC-MS system.^[8]
- GC Conditions (Example): Use a suitable capillary column (e.g., Rtx-5MS). A typical temperature program might be: start at 50°C , hold for 1 min, ramp to 100°C at $6^\circ\text{C}/\text{min}$, then to 200°C at $4^\circ\text{C}/\text{min}$, and finally to 310°C at $20^\circ\text{C}/\text{min}$, followed by a hold.^[8]
- MS Conditions (Example): Use electron impact (EI) ionization at 70 eV.^[9] Monitor ions using Selected Ion Monitoring (SIM) to measure the abundance of different isotopologues. For t-BDMS glycine, the relevant mass-to-charge ratios (m/z) would be monitored to detect unlabeled ($M+0$), $M+1$ ($[^{13}\text{C}]$ or $[^{15}\text{N}]$), and $M+2$ ($[^{13}\text{C}_2]$) glycine.^[1]

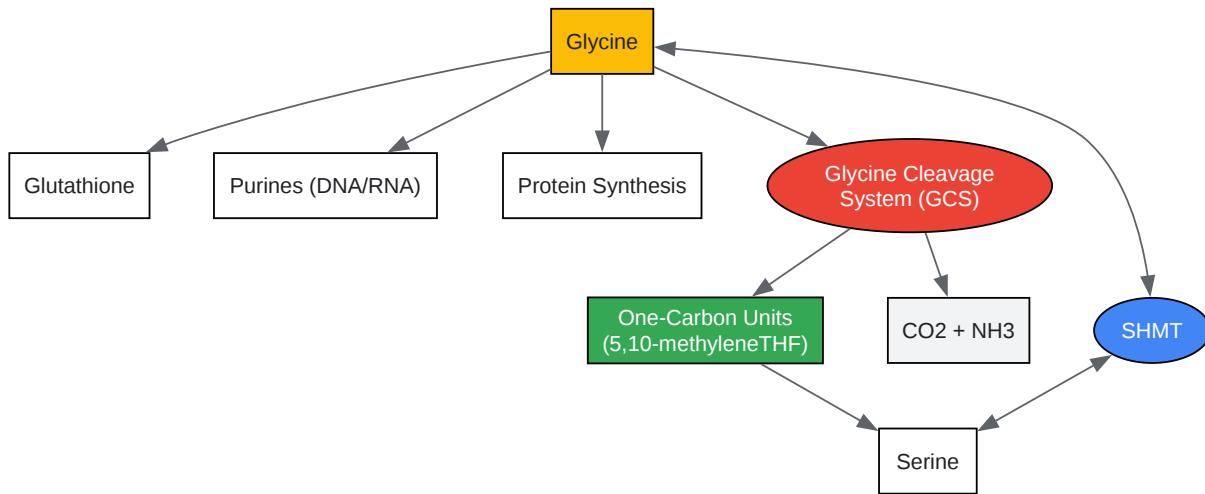
3. Calculation of Glycine Flux:

- Calculate the molar percent excess (MPE) of the tracer in plasma at each time point after correcting for natural abundance.

- Confirm that a steady-state plateau in enrichment was achieved (typically the mean of the last several time points).
- Calculate glycine flux (Rate of Appearance, Ra) using the standard steady-state tracer dilution equation:
 - $Ra \text{ (}\mu\text{mol}\cdot\text{kg}^{-1}\cdot\text{h}^{-1}\text{)} = I \times (E_{\text{inf}} / E_p - 1)$
 - Where:
 - I is the tracer infusion rate ($\mu\text{mol}\cdot\text{kg}^{-1}\cdot\text{h}^{-1}$).
 - E_{inf} is the isotopic enrichment of the infusate (tracer).
 - E_p is the steady-state isotopic enrichment of glycine in the plasma.

Visualizations





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